6-(furan-2-yl)-1H-indole 6-(furan-2-yl)-1H-indole
Brand Name: Vulcanchem
CAS No.: 885273-35-8
VCID: VC3272870
InChI: InChI=1S/C12H9NO/c1-2-12(14-7-1)10-4-3-9-5-6-13-11(9)8-10/h1-8,13H
SMILES: C1=COC(=C1)C2=CC3=C(C=C2)C=CN3
Molecular Formula: C12H9NO
Molecular Weight: 183.21 g/mol

6-(furan-2-yl)-1H-indole

CAS No.: 885273-35-8

Cat. No.: VC3272870

Molecular Formula: C12H9NO

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

6-(furan-2-yl)-1H-indole - 885273-35-8

Specification

CAS No. 885273-35-8
Molecular Formula C12H9NO
Molecular Weight 183.21 g/mol
IUPAC Name 6-(furan-2-yl)-1H-indole
Standard InChI InChI=1S/C12H9NO/c1-2-12(14-7-1)10-4-3-9-5-6-13-11(9)8-10/h1-8,13H
Standard InChI Key LKOMEJBHZIMBLT-UHFFFAOYSA-N
SMILES C1=COC(=C1)C2=CC3=C(C=C2)C=CN3
Canonical SMILES C1=COC(=C1)C2=CC3=C(C=C2)C=CN3

Introduction

Chemical Structure and Properties

Molecular Structure

6-(furan-2-yl)-1H-indole consists of an indole scaffold with a furan ring directly attached at the 6-position. The molecular structure includes:

  • Indole core: A bicyclic heterocycle containing a pyrrole ring fused to a benzene ring

  • Furan substituent: A five-membered aromatic heterocycle containing oxygen

  • Direct C-C bond: Connecting position 6 of indole to position 2 of furan

This structure differs from the related compound 6-(furan-2-yloxy)-1H-indole (C12H9NO2), which contains an oxygen bridge between the two ring systems rather than a direct carbon-carbon bond . The latter has been more extensively characterized in the chemical literature, with a molecular weight of 199.20 g/mol .

Physical and Spectroscopic Properties

Based on structural analysis and comparable indole-furan hybrid compounds, 6-(furan-2-yl)-1H-indole would likely exhibit the following properties:

PropertyExpected Value/Characteristic
AppearanceCrystalline solid
Molecular FormulaC12H9NO
Molecular Weight~183.21 g/mol
SolubilityLikely soluble in organic solvents such as DMSO, methanol, and ethanol
UV AbsorptionMultiple absorption bands due to extended conjugation

Spectroscopic data for related indole derivatives suggests that 6-(furan-2-yl)-1H-indole would likely display characteristic NMR signals. Based on structurally similar compounds, the 1H NMR profile might resemble that of other indole derivatives with aromatic substituents, showing signals around δ 7.0-8.5 ppm for aromatic protons, including those of both the indole and furan rings, and a distinctive signal for the NH proton typically appearing around δ 7.0-7.1 ppm .

Synthesis Approaches

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, represent a viable approach for forming the carbon-carbon bond between properly functionalized indole and furan precursors. This would likely involve:

  • 6-bromoindole or 6-boronic acid indole derivatives

  • 2-substituted furan with complementary functional groups

Multicomponent Reactions

Research on related compounds suggests that multicomponent reactions could potentially be adapted. For instance, the three-component condensation methods used for other indole derivatives could serve as a starting point . These reactions typically involve:

  • Indole precursors

  • Furan components

  • Suitable catalysts for enabling the desired connectivity

Catalytic Systems

Polyether sulfone sulfamic acid (PES-NHSO3H) has been demonstrated as an effective catalyst for synthesizing related heterocyclic compounds containing both indole and furan moieties . This catalyst shows high efficiency with:

  • Acidic sites determined at 4.23 mmol H+/g by acid-base titration

  • Reusability for up to 11 reaction cycles without significant loss of catalytic activity

  • Effectiveness in polar protic solvents, particularly ethanol

Spectroscopic Characterization

Proton TypeExpected Chemical Shift (δ ppm)Multiplicity
Indole NH7.0-7.1Singlet
Indole C2-H7.3-7.4Singlet or doublet
Indole aromatic protons7.0-7.8Multiple signals
Furan protons6.4-7.6Multiple signals

This prediction draws from NMR data of structurally related compounds such as those described in the literature, which show characteristic patterns for the indole protons and the furan ring system .

Mass Spectrometry

Mass spectrometric analysis would be expected to show a molecular ion peak corresponding to the molecular weight of approximately 183 g/mol, with fragmentation patterns reflecting the cleavage of the bond between the indole and furan rings.

Biological Activity and Applications

Antiviral Activities

Research has indicated that indole derivatives can interact with viral proteins, with specific studies investigating their activity against SARS-CoV-2 . The presence of both indole and furan rings in a single molecule could potentially confer unique antiviral properties through multiple binding interactions with target proteins.

Cytotoxic and Anticancer Properties

Structural FeaturePotential Contribution to Activity
Indole NHHydrogen bond donor important for protein binding
Furan oxygenHydrogen bond acceptor enhancing target interaction
Extended π-systemImproved cell membrane penetration and potential for π-stacking interactions

Research Directions and Future Applications

Synthetic Methodology Development

The development of efficient, high-yielding synthetic routes for 6-(furan-2-yl)-1H-indole represents an important research direction. Specific areas of interest include:

  • Optimization of catalytic systems for direct C-H activation and coupling

  • Green chemistry approaches using recyclable catalysts similar to PES-NHSO3H

  • One-pot multicomponent reactions to simplify synthesis

Medicinal Chemistry Applications

The hybrid structure combining indole and furan moieties positions 6-(furan-2-yl)-1H-indole as a potential scaffold for drug discovery. Particular areas of investigation might include:

Enzyme Inhibition Studies

Research on related indole derivatives has shown promise in developing selective enzyme inhibitors. For instance, certain indole-piperazine hybrids have demonstrated potent selective inhibition of HDAC1 with IC50 values in the nanomolar range . The 6-(furan-2-yl)-1H-indole scaffold could potentially be developed into similar enzyme inhibitors through appropriate structural modifications.

Antiviral Drug Development

Building on established interactions between indole derivatives and viral proteins, 6-(furan-2-yl)-1H-indole could serve as a starting point for developing novel antiviral agents, particularly against coronaviruses .

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